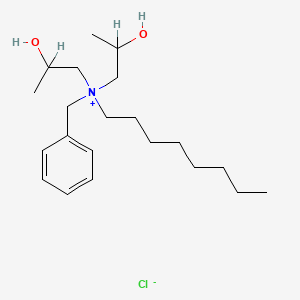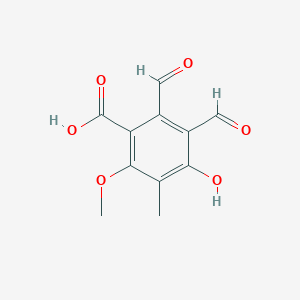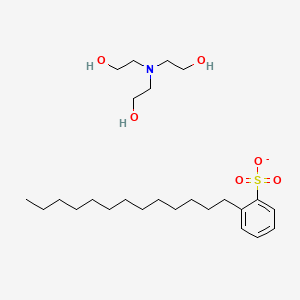
Benzylbis(2-hydroxypropyl)octylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(2-hydroxypropyl)octylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylbis(2-hydroxypropyl)octylammonium chloride typically involves the quaternization of benzylamine with 2-chloropropanol and octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzylbis(2-hydroxypropyl)octylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its properties.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Benzylbis(2-hydroxypropyl)octylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: Its antimicrobial properties make it useful in biological research for studying cell membrane disruption.
Medicine: It is used in formulations for disinfectants and antiseptics.
Industry: It finds applications in industrial cleaning products and as a preservative in various formulations.
Mechanism of Action
The mechanism of action of benzylbis(2-hydroxypropyl)octylammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective against a wide range of microorganisms .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning products.
Uniqueness: Benzylbis(2-hydroxypropyl)octylammonium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
Properties
CAS No. |
65059-93-0 |
|---|---|
Molecular Formula |
C21H38ClNO2 |
Molecular Weight |
372.0 g/mol |
IUPAC Name |
benzyl-bis(2-hydroxypropyl)-octylazanium;chloride |
InChI |
InChI=1S/C21H38NO2.ClH/c1-4-5-6-7-8-12-15-22(16-19(2)23,17-20(3)24)18-21-13-10-9-11-14-21;/h9-11,13-14,19-20,23-24H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
STUWJCWJFWAPRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















